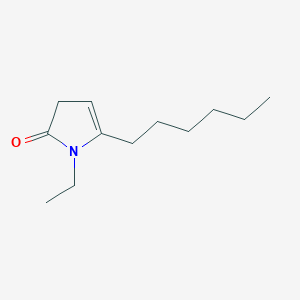
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams containing a nitrogen atom, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method allows for the efficient assembly of the pyrrolone ring system from readily available precursors. Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization .
Industrial Production Methods
For industrial-scale production, a scalable synthetic route is essential. One such method involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . This process is advantageous due to its scalability and reduced number of reaction steps, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated system within the pyrrolone ring.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one has been extensively studied for its applications in chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1,5-Dihydro-2H-pyrrol-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
3-Pyrroline-2-ones: These derivatives also belong to the pyrrolone family and are known for their bioactive properties.
Pyrrolidinones: These compounds, which include 2-pyrrolidinone derivatives, are structurally related and have diverse applications in medicinal chemistry.
Properties
CAS No. |
80444-70-8 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-ethyl-5-hexyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C12H21NO/c1-3-5-6-7-8-11-9-10-12(14)13(11)4-2/h9H,3-8,10H2,1-2H3 |
InChI Key |
IPFAGZLASWMSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















